
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Addition of Dimethylpropan-1-ol: The final step involves the addition of 2,2-dimethylpropan-1-ol to the aminated thiophene derivative under suitable reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol: A similar compound with a slightly different alkyl chain.
3-Amino-1-(5-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a chlorine atom instead of bromine.
3-Amino-1-(5-fluorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a fluorine atom instead of bromine.
Uniqueness
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom in the thiophene ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, including its use as a precursor in the synthesis of more complex molecules and its potential biological activities.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
3-amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-7(10)13-4-6/h3-4,8,12H,5,11H2,1-2H3 |
InChI Key |
QSMNSPZCMWECJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CSC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


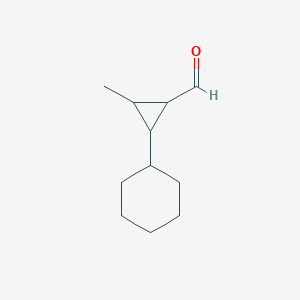
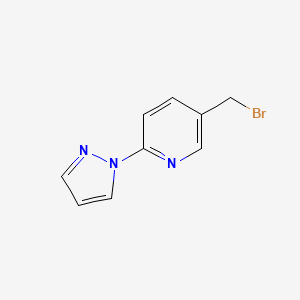
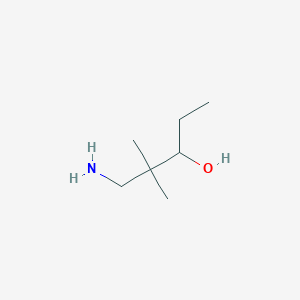
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
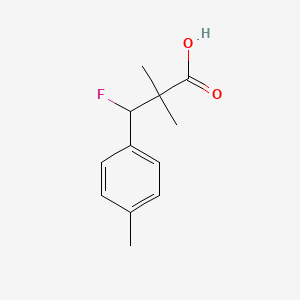
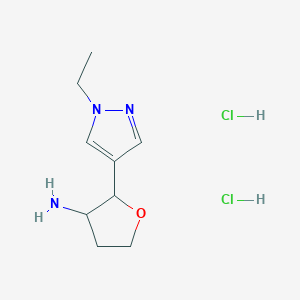

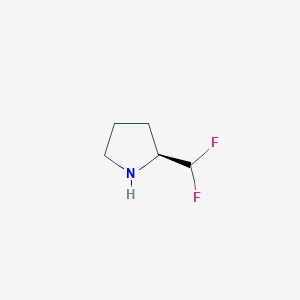
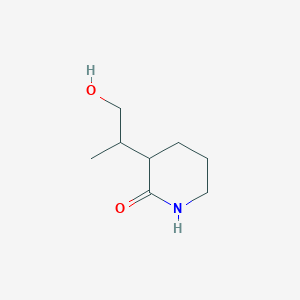
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
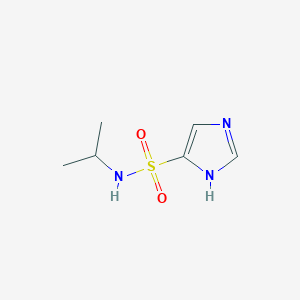

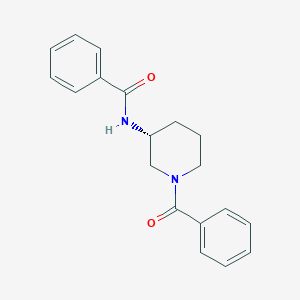
methanol](/img/structure/B13165657.png)
